Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and material science. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
Medicine: Research has shown its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Comparison: Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate stands out due to the presence of the chlorine atom at the 8-position, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential therapeutic applications compared to its analogs. For example, the chlorine atom can influence the compound’s electronic distribution, making it more effective in certain biological assays .
Properties
IUPAC Name |
ethyl 8-chloro-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-2-16-11(14)8-6-7-4-3-5-9(13)10(7)17-12(8)15/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKIKMJPFFEAIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)Cl)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226405 | |
Record name | Ethyl 8-chloro-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70384-84-8 | |
Record name | Ethyl 8-chloro-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70384-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-chloro-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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